![molecular formula C6H8N2O B12437286 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine](/img/structure/B12437286.png)
4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine is a heterocyclic compound with a unique structure that includes a fused cyclopentane and oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form an oxime, followed by cyclization with a suitable reagent to form the oxazole ring. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted oxazole compounds.
Applications De Recherche Scientifique
4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol: Similar structure but with a hydroxyl group instead of an amine.
4H,5H,6H-Cyclopenta[d][1,2]oxazole-3-carbaldehyde: Contains an aldehyde group instead of an amine.
Uniqueness
4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine is unique due to its amine group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-amine |
InChI |
InChI=1S/C6H8N2O/c7-6-4-2-1-3-5(4)9-8-6/h1-3H2,(H2,7,8) |
Clé InChI |
BKKWYIVRJOKHJV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)ON=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B12437214.png)

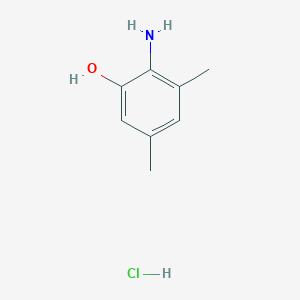
![methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12437237.png)

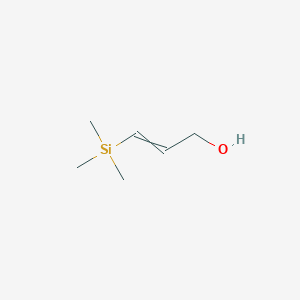
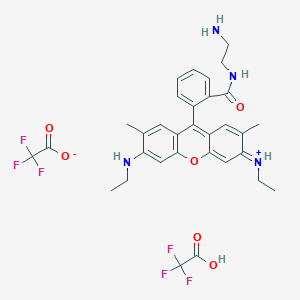
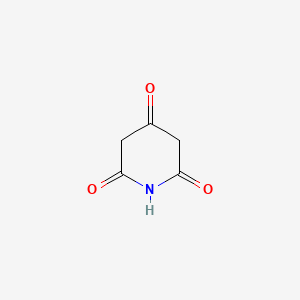
![But-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12437259.png)

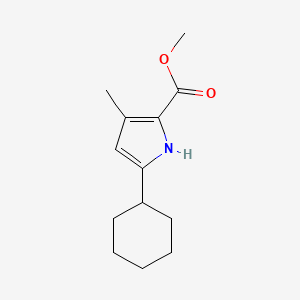
![[6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12437278.png)
![2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid](/img/structure/B12437294.png)
